2-Chloro-3-(methoxymethoxy)pyridine
Description
Properties
IUPAC Name |
2-chloro-3-(methoxymethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLDXKULFBUWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-3-hydroxypyridine
The synthesis of 2-chloro-3-hydroxypyridine serves as a critical precursor. A patented method (EP0939079B1) describes its preparation through the reaction of 2-aminomethylfuran with chlorine gas in hydrochloric acid, followed by pH adjustment with sodium hydroxide.
Key Steps :
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Chlorination :
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Reagents : Chlorine gas, hydrochloric acid, sodium hydroxide.
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Conditions : Temperature maintained at 80°C, pH stabilized between -0.5 and 1.
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Mechanism : Electrophilic aromatic substitution facilitated by the electron-donating amino group, directing chlorine to position 2.
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Isolation :
Methoxymethylation of the Hydroxyl Group
The hydroxyl group at position 3 is protected as a methoxymethyl ether using chloromethyl methyl ether (MOMCl) under basic conditions.
Procedure :
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Deprotonation : 2-Chloro-3-hydroxypyridine is treated with a strong base (e.g., sodium hydride) in anhydrous DMF.
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MOM Protection : MOMCl is added dropwise at 0°C, followed by stirring at room temperature.
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Workup : The product is extracted with dichloromethane, washed with water, and purified via distillation or recrystallization.
Typical Yields : 75–90% (based on analogous protection reactions).
Alternative Route: Direct Chlorination of 3-(Methoxymethoxy)pyridine
Synthesis of 3-(Methoxymethoxy)pyridine
While less common, this route begins with the protection of 3-hydroxypyridine:
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MOM Protection : 3-Hydroxypyridine reacts with MOMCl in the presence of NaH/DMF.
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Chlorination : The resulting 3-(methoxymethoxy)pyridine undergoes chlorination at position 2.
Chlorination Methods :
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POCl₃/PCl₅ System : Heating with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 115°C for 2 hours.
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Selectivity Challenges : The MOM group’s ortho/para-directing nature competes with pyridine’s inherent meta-directing effects, often leading to mixtures.
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Regioselectivity in Chlorination
The position of chlorination is influenced by:
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Electronic Effects : The MOM group’s electron-donating nature directs electrophiles to ortho/para positions.
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Steric Factors : Bulky substituents at position 3 may hinder substitution at adjacent positions.
Optimization Strategies :
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Use of Lewis acids (e.g., FeCl₃) to enhance electrophilicity.
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Low-temperature reactions to favor kinetic over thermodynamic products.
Protection Group Stability
The MOM group is stable under acidic and mild basic conditions but cleaved by strong acids (e.g., HCl in dioxane). This stability allows sequential functionalization without deprotection.
Industrial-Scale Considerations
Large-scale synthesis prioritizes:
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Cost Efficiency : POCl₃ is preferred over chlorine gas for safety and handling.
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Catalytic Methods : Transition metal catalysts (e.g., Pd for cross-coupling) remain underexplored but promising.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic substitution under varied conditions:
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Amination : Reaction with amines (e.g., aniline derivatives) using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 100°C yields 2-amino-3-(methoxymethoxy)pyridine derivatives .
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Suzuki Coupling : Cross-coupling with arylboronic acids via Pd catalysis forms biaryl derivatives. For example, coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane produces 2-aryl-3-(methoxymethoxy)pyridines.
Table 1: Substitution Reaction Examples
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | Aniline, Pd(OAc)₂, Xantphos, 100°C | 2-Amino derivative | 65–78% | |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl derivative | 82% |
Methoxymethoxy Group Reactivity
The methoxymethoxy (-OCH₂OCH₃) group at position 3 undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Treatment with HCl (2M) in THF/H₂O (1:1) at 60°C cleaves the protecting group to yield 3-hydroxypyridine derivatives.
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Deprotection : Use of TFA in dichloromethane (DCM) at room temperature also removes the methoxymethoxy group efficiently.
Halogenation and Functionalization
The pyridine ring can undergo electrophilic substitution, though the electron-withdrawing chloro and methoxymethoxy groups direct reactivity:
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Nitration : Nitration with HNO₃/H₂SO₄ at 0°C primarily occurs at position 5 due to meta-directing effects of the substituents .
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Bromination : NBS in DMF introduces bromine at position 4, forming 2-chloro-4-bromo-3-(methoxymethoxy)pyridine .
Table 2: Halogenation Outcomes
| Reaction | Conditions | Major Product | Selectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | >90% | |
| Bromination | NBS, DMF, 25°C | 4-Bromo derivative | 85% |
Oxidation and Reduction
Scientific Research Applications
Medicinal Chemistry
2-Chloro-3-(methoxymethoxy)pyridine serves as a building block for developing pharmaceuticals. Its derivatives have shown potential in targeting specific enzymes or receptors, contributing to the synthesis of drug candidates with enhanced bioactivity.
Research indicates that compounds derived from this pyridine can exhibit significant biological activities, including:
- Anticancer Properties : Studies have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines (e.g., A-549 lung cancer cells) by inhibiting cell proliferation .
- Antimicrobial Activity : Some derivatives have displayed effectiveness against bacterial strains, highlighting their potential as antimicrobial agents.
Agrochemicals
The compound's derivatives are also being explored for use in agrochemicals, particularly as herbicides or fungicides. Their ability to interact with biological systems makes them suitable candidates for agricultural applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-3-(methoxymethoxy)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxymethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Structural analogues of 2-Chloro-3-(methoxymethoxy)pyridine vary in substituent type, position, and functional groups, leading to differences in chemical properties and applications. Below is a detailed analysis:
Substituent Variations on the Pyridine Ring
Table 1: Comparison of Substituent Effects
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl (-CF3) group in 2-Chloro-3-(trifluoromethyl)pyridine increases electron-withdrawing effects, improving stability in metabolic pathways .
- Methoxymethoxy (-OCH2OCH3) in the parent compound balances solubility and reactivity, enabling selective functionalization .
Halogen Diversity :
- Iodine in 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine allows for cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in polyaromatic systems .
- Chlorine’s smaller size facilitates nucleophilic displacement, as seen in Rabeprazole intermediates .
Positional Isomerism :
- 4-Chloro-3-methoxy-2-methylpyridine demonstrates how substituent positions alter steric hindrance, affecting catalytic activity in coordination chemistry .
Physicochemical and Market Trends
Table 2: Physicochemical and Commercial Data
Insights:
- Purity Requirements : High-purity (≥99%) grades of 2-Chloro-3-(trifluoromethyl)pyridine are prioritized for sensitive pharmaceutical applications, whereas ≥98% grades are cost-effective for agrochemicals .
- Market Drivers : Demand for this compound is driven by its role in synthesizing proton pump inhibitors (e.g., Rabeprazole) , while fluorinated derivatives dominate in herbicide development .
Biological Activity
2-Chloro-3-(methoxymethoxy)pyridine (CAS Number: 862667-72-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis, and biological applications.
Chemical Structure
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 175.69 g/mol. The structure features a pyridine ring substituted with a chlorine atom and a methoxymethoxy group, which may influence its chemical reactivity and biological properties.
Biological Activity
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives. Although specific data on this compound is limited, related compounds in the pyridine class have shown significant activity against various bacterial strains. For instance, pyridine derivatives have been noted for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
Pyridine-based compounds are often explored for their anticancer properties. Research indicates that certain substitutions on the pyridine ring can enhance cytotoxicity against cancer cell lines. While direct studies on this compound are scarce, its structural analogs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Kynurenine Pathway Inhibition
Emerging evidence suggests that compounds targeting the kynurenine pathway may hold therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. The unique structure of this compound may allow it to act as an inhibitor in this pathway, although specific studies are needed to confirm this activity .
Synthesis
The synthesis of this compound typically involves several steps, including chlorination and methoxymethylation of pyridine derivatives. The use of optimized reaction conditions and catalysts can enhance yield and purity. For large-scale production, continuous flow reactors are often employed to improve efficiency .
Case Studies
- Antimicrobial Efficacy : In one study, a series of pyridine derivatives were synthesized and tested for antimicrobial activity. Compounds with similar structures to this compound exhibited varying degrees of inhibition against common pathogens, indicating the potential for further investigation into this compound's efficacy .
- Cytotoxicity Testing : Another investigation focused on the cytotoxic effects of various pyridine derivatives on cancer cell lines. The results suggested that modifications to the pyridine ring could significantly alter biological activity, warranting further research into this compound's effects on specific cancer types .
Comparative Analysis
The following table summarizes key features and biological activities of related pyridine compounds:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| This compound | CHClNO | Potential antimicrobial and anticancer properties |
| 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine | CHBrClNO | Antimicrobial activity against Gram-positive bacteria |
| 4-Bromo-3-chloro-2-methoxypyridine | CHBrClNO | Cytotoxic effects in cancer cell lines |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 2-Chloro-3-(methoxymethoxy)pyridine, and how are regioselectivity challenges addressed?
- The compound is synthesized via regiocontrolled polyarylation of pyridine derivatives, leveraging protective group chemistry. Key steps include introducing the methoxymethoxy group at the 3-position through nucleophilic substitution or coupling reactions. Reaction conditions (e.g., temperature, catalyst choice) are critical to minimize regioisomeric byproducts. For example, using palladium catalysts in Suzuki-Miyaura couplings ensures selective functionalization . Methoxymethoxy acts as a protective group, requiring anhydrous conditions to prevent premature hydrolysis .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves substitution patterns (e.g., distinguishing between 2- and 4-chloro isomers). X-ray crystallography (using programs like SHELXL ) is definitive for structural elucidation when NMR data are ambiguous. HPLC/GC-MS identifies regioisomeric impurities, with retention times calibrated against synthetic standards .
Q. How does the methoxymethoxy group influence the compound’s reactivity in further derivatization?
- The methoxymethoxy group is electron-donating, directing electrophilic substitutions to the pyridine ring’s 4- or 6-positions. However, its labile nature under acidic/basic conditions necessitates protective group strategies. For example, in cross-coupling reactions, mild bases (e.g., K₂CO₃) and low temperatures preserve the group during Buchwald-Hartwig aminations .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?
- Discrepancies in NMR assignments (e.g., overlapping signals) are resolved via single-crystal X-ray diffraction . SHELX refinement provides bond-length and angle data, validating computational models (e.g., DFT-optimized geometries). For example, crystallography can distinguish between tautomeric forms or confirm the orientation of the methoxymethoxy group in sterically crowded environments .
Q. What strategies prevent premature deprotection of the methoxymethoxy group in multi-step syntheses?
- Condition optimization : Avoid protic solvents (e.g., MeOH) and strong acids/bases. Use Lewis acids (e.g., BF₃·Et₂O) for Friedel-Crafts acylations without hydrolyzing the protective group. Inert atmospheres (N₂/Ar) reduce oxidative degradation. Post-reaction quenching with mild reagents (e.g., NaHCO₃) ensures stability .
Q. How do steric and electronic factors affect cross-coupling reactions with this compound?
- The 2-chloro group is a better leaving group than the 3-methoxymethoxy, favoring Suzuki couplings at the 2-position. Steric hindrance from the 3-substituent slows reactivity at adjacent sites, requiring bulky ligands (e.g., XPhos) to enhance catalytic efficiency. Electronic effects are probed via Hammett plots, correlating substituent σ values with reaction rates .
Q. What methodologies address contradictory data in reaction yield vs. purity for scaled-up syntheses?
- Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, catalyst loading). In-line FTIR monitors reaction progress, while patent-free purification (e.g., simulated moving bed chromatography) improves yield without compromising purity. Contradictions between theoretical and observed yields are analyzed via mass balance studies to trace unaccounted byproducts .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
